molecular formula C15H18O4 B065570 Hyphodontal CAS No. 159736-40-0

Hyphodontal

Cat. No.: B065570
CAS No.: 159736-40-0
M. Wt: 262.3 g/mol
InChI Key: ALQBGFIXBVZYPH-AZEZGGBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyphodontal is a natural product found in Hyphodontia with data available.

Scientific Research Applications

Antifungal Applications

Hyphodontal has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of several yeast species, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell function, which could be particularly beneficial in clinical settings where resistant strains are prevalent.

  • Case Study: Antifungal Efficacy
    • In a study conducted by researchers, this compound demonstrated significant antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antifungals, indicating its potential as a new treatment option for resistant fungal infections .

Inhibition of Reverse Transcriptases

This compound has also been characterized as a non-competitive inhibitor of reverse transcriptases, notably those from avian myeloblastosis virus and Moloney murine leukemia virus. This property positions it as a valuable compound in virology and therapeutic development.

  • Mechanism of Action
    • The inhibition mechanism involves binding to the enzyme without competing with the substrate, which allows for effective disruption of viral replication processes. This characteristic is particularly relevant in the development of antiviral therapies aimed at retroviruses .

Potential Therapeutic Uses

Given its dual role as an antifungal and an inhibitor of reverse transcriptases, this compound presents opportunities for therapeutic applications beyond traditional antifungal treatments.

  • Research Insights
    • Ongoing studies are investigating the potential of this compound in combination therapies for treating HIV and other retroviral infections. Its ability to inhibit viral replication could enhance the efficacy of existing antiviral drugs, leading to more effective treatment regimens .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Antifungal ActivityInhibits growth of yeast speciesLower MIC values than standard antifungals
Reverse Transcriptase InhibitionNon-competitive inhibitor in viral replicationEffective against avian myeloblastosis virus
Therapeutic PotentialPossible use in combination therapiesEnhances efficacy of existing antiviral treatments

Properties

CAS No.

159736-40-0

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde

InChI

InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1

InChI Key

ALQBGFIXBVZYPH-AZEZGGBOSA-N

SMILES

CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C

Isomeric SMILES

CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C

Canonical SMILES

CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C

Synonyms

Hyphodontal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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